2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid
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Overview
Description
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C15H15NO4. It is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a formamido group, which is further connected to an acetic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceutical sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first subjected to ethoxylation to introduce the ethoxy group at the 2-position.
Formylation: The ethoxynaphthalene derivative is then formylated to introduce the formamido group.
Acetic Acid Introduction: Finally, the formamido derivative undergoes a reaction with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-[(2-ethoxynaphthalen-1-yl)formamido]benzoic acid.
Reduction: Formation of 2-[(2-ethoxynaphthalen-1-yl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formamido and acetic acid moieties. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- 2-[(2-Methoxynaphthalen-1-yl)formamido]acetic acid
- 2-[(2-Propoxynaphthalen-1-yl)formamido]acetic acid
- 2-[(2-Butoxynaphthalen-1-yl)formamido]acetic acid
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the naphthalene ring (ethoxy, methoxy, propoxy, butoxy).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkoxy group.
- Applications: While all these compounds may have similar applications, their efficacy and potency can differ, making 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid unique in its specific interactions and effects .
Properties
CAS No. |
1181645-31-7 |
---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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